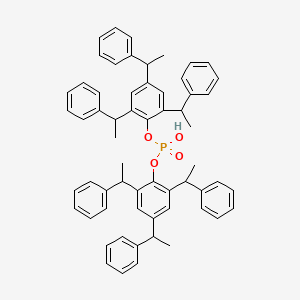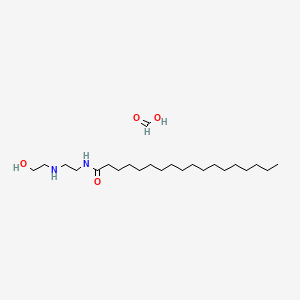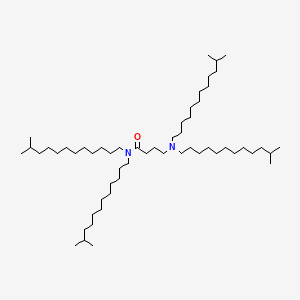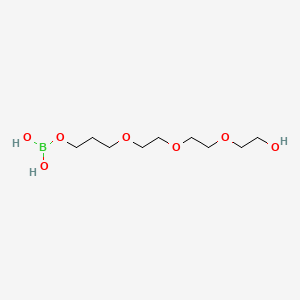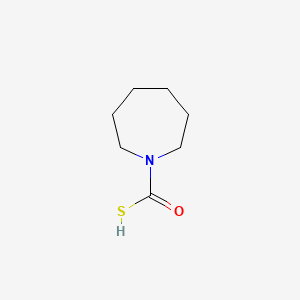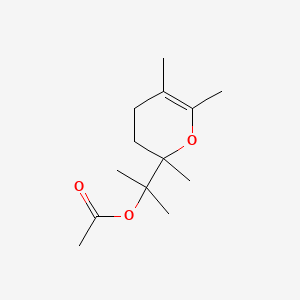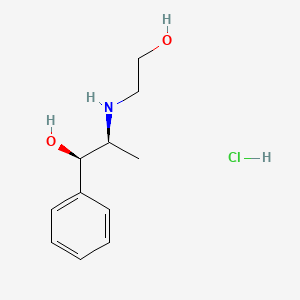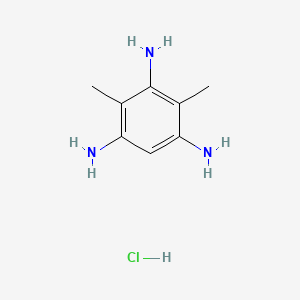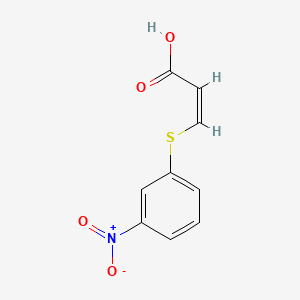
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a thio-propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid typically involves the reaction of 3-nitrothiophenol with an appropriate propenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted propenoic acid derivatives.
Applications De Recherche Scientifique
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thio group can form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-((3-Nitrophenyl)thio)-2-propenoic acid: The E-isomer of the compound with different spatial arrangement.
3-((3-Nitrophenyl)thio)propanoic acid: Lacks the double bond in the propenoic acid moiety.
3-((4-Nitrophenyl)thio)-2-propenoic acid: Has the nitro group in the para position instead of the meta position.
Uniqueness
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
717-81-7 |
|---|---|
Formule moléculaire |
C9H7NO4S |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
(Z)-3-(3-nitrophenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-6H,(H,11,12)/b5-4- |
Clé InChI |
LZPFVBSDKWXSQU-PLNGDYQASA-N |
SMILES isomérique |
C1=CC(=CC(=C1)S/C=C\C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)SC=CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


